molecular formula C20H20N4O5S B11589792 2,6-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

2,6-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B11589792
M. Wt: 428.5 g/mol
InChI Key: RPBZKTAZJKNGOG-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound with a molecular formula of C18H20N4O5S. This compound is known for its unique chemical structure, which includes a benzamide core substituted with methoxy groups and a sulfamoylphenyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the desired benzamide derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide stands out due to its specific substitution pattern and the presence of both methoxy and sulfamoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C20H20N4O5S/c1-13-11-12-21-20(22-13)24-30(26,27)15-9-7-14(8-10-15)23-19(25)18-16(28-2)5-4-6-17(18)29-3/h4-12H,1-3H3,(H,23,25)(H,21,22,24)

InChI Key

RPBZKTAZJKNGOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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